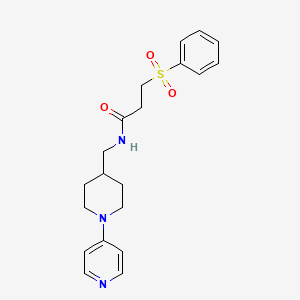

3-(phenylsulfonyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(phenylsulfonyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide is a useful research compound. Its molecular formula is C20H25N3O3S and its molecular weight is 387.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-(phenylsulfonyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide, also known by its CAS number 2034588-76-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H25N3O3S, with a molecular weight of 387.5 g/mol. The compound features a phenylsulfonyl group attached to a piperidine moiety, which is believed to contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 2034588-76-4 |

| Molecular Formula | C20H25N3O3S |

| Molecular Weight | 387.5 g/mol |

Anti-inflammatory Properties

The compound's structure suggests it may possess anti-inflammatory properties. In vitro studies on similar compounds have shown the ability to inhibit nitric oxide (NO) production in macrophages, a key mediator in inflammatory responses. For example, compounds with a similar sulfonamide structure have been evaluated for their ability to reduce LPS-induced NO secretion in RAW264.7 macrophages . This suggests that further investigation into the anti-inflammatory potential of this compound could yield promising results.

Anticancer Activity

Emerging research has highlighted the potential anticancer activity of sulfonamide derivatives. Compounds with structural similarities have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest . The specific mechanisms often involve modulation of signaling pathways such as AKT/mTOR and NF-kB, which are crucial in cancer progression.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study on related compounds demonstrated that certain phenylsulfonyl piperidines exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against Staphylococcus aureus and Escherichia coli .

- Inflammatory Response : In an experimental model using RAW264.7 cells, a related sulfonamide was found to significantly decrease NO production at concentrations as low as 6 µM without cytotoxic effects .

- Cancer Cell Viability : A series of piperidine derivatives were tested against glioma cells, showing IC50 values indicating potent antiproliferative effects . The mechanism involved multiple pathways leading to cell death, highlighting the therapeutic potential of these compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex molecular structure characterized by the following:

- Molecular Formula : C20H25N3O2S

- Molecular Weight : 373.55 g/mol

- Functional Groups : The presence of a phenylsulfonyl group and a piperidine moiety contributes to its biological activity.

Anticancer Activity

Research indicates that compounds similar to 3-(phenylsulfonyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide are being evaluated for their ability to inhibit key signaling pathways involved in cancer progression. For instance, investigations into phosphatidylinositol 3-kinase (PI3K) inhibitors have shown that modifications in chemical structure can enhance selectivity and potency against various cancer cell lines .

Neuropharmacological Effects

The piperidine derivative structure suggests potential neuropharmacological applications. Compounds with similar frameworks have been studied for their effects on neurotransmitter systems, particularly regarding anxiety and depression disorders. These studies often focus on the modulation of serotonin and dopamine receptors, which are critical in mood regulation .

Anti-inflammatory Properties

The sulfonamide moiety in the compound has been linked to anti-inflammatory activity. Research on related compounds has demonstrated their capacity to inhibit cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response . This positions this compound as a candidate for developing new anti-inflammatory agents.

Synthesis and Derivative Development

The synthesis of this compound involves multi-step reactions that allow for the modification of functional groups to enhance biological activity. Recent advancements in synthetic methodologies have enabled the development of various derivatives, each exhibiting unique pharmacological profiles. For example, derivatives with altered substituents on the piperidine ring have been shown to improve efficacy against specific targets in cancer therapy .

Case Study: Anticancer Screening

A study evaluated the anticancer properties of a series of piperidine-based compounds, including analogs of this compound). The results indicated significant cytotoxicity against breast cancer cell lines, with IC50 values suggesting potent activity compared to standard chemotherapeutics .

Case Study: Neuropharmacological Assessment

In a neuropharmacological assessment, researchers tested the effects of various piperidine derivatives on depression models in rodents. The results showed that certain modifications led to enhanced antidepressant-like effects, indicating that similar structural features could be beneficial for developing new treatments for mood disorders .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(phenylsulfonyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide, and what intermediates are critical in its multi-step synthesis?

The synthesis typically involves sequential functionalization of the piperidine core. A key intermediate is 1-(pyridin-4-yl)piperidin-4-ylmethanamine, which undergoes sulfonylation with phenylsulfonylpropionyl chloride under anhydrous conditions. Critical steps include the use of propionic anhydride for acylation and chloroform extraction for purification . Intermediate characterization via 1H NMR (e.g., aromatic proton signals at 7.40–7.24 ppm and methylene groups at 3.66 ppm) ensures structural fidelity .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the piperidine and pyridine moieties, with distinct signals for aromatic protons (6.5–8.5 ppm) and sulfonyl groups. High-Performance Liquid Chromatography (HPLC) with UV detection (≥95% purity threshold) and mass spectrometry (e.g., GC/MS matching calculated molecular weight) are standard for purity assessment .

Q. What initial biological screening approaches are recommended to evaluate this compound's bioactivity?

Begin with in vitro assays such as enzyme inhibition studies (e.g., fluorescence-based kinase assays) and antimicrobial susceptibility testing (MIC determination via broth microdilution). Cell viability assays (MTT or ATP-luminescence) in cancer cell lines can preliminarily assess cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?

Contradictions often arise from assay variability (e.g., ATP concentration in kinase assays) or cell-line-specific responses. Validate findings using orthogonal methods: compare results from fluorescence polarization (FP) and surface plasmon resonance (SPR) for binding affinity. Replicate studies under standardized conditions (e.g., pH 7.4, 37°C) and include positive controls like known kinase inhibitors .

Q. What in silico strategies are recommended to predict the binding affinity and selectivity of this compound toward target receptors?

Use molecular docking (AutoDock Vina) to model interactions with the ATP-binding pocket of kinases. Molecular Dynamics (MD) simulations (NAMD/GROMACS) over 100+ ns can assess binding stability. Validate predictions with mutagenesis studies targeting residues like Lys48 or Asp166 in kinase domains .

Q. What methodologies are employed to assess the metabolic stability and pharmacokinetic properties of this sulfonamide-containing compound?

Conduct hepatic microsomal stability assays (human/rat liver microsomes) to measure half-life (t1/2) and intrinsic clearance. Plasma protein binding (ultrafiltration) and Caco-2 permeability assays predict oral bioavailability. LC-MS/MS quantifies compound levels in pharmacokinetic studies .

Q. How does the pyridinyl-piperidine moiety influence the compound’s physicochemical properties and target engagement?

The pyridine ring enhances water solubility (logP reduction by ~0.5 units) and participates in hydrogen bonding with Asp104 in carbonic anhydrase IX. Piperidine’s conformational flexibility improves binding entropy, as shown by isothermal titration calorimetry (ITC) .

Q. What experimental design approaches are optimal for optimizing reaction yields in the synthesis of this compound?

Apply Design of Experiments (DoE) to screen variables: temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–5% Pd/C). Response surface methodology (RSM) identifies optimal conditions, while flow chemistry (Omura-Sharma-Swern oxidation) improves reproducibility and scalability .

Q. How can researchers validate target engagement and mechanism of action in cellular models for this compound?

Use CRISPR-Cas9 knockout models to silence putative targets (e.g., EGFR or PI3K). Western blotting for phosphorylated downstream proteins (e.g., AKT, ERK) confirms pathway modulation. Competitive binding assays with 35S-labeled ATP provide direct evidence of target occupancy .

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3S/c24-20(10-15-27(25,26)19-4-2-1-3-5-19)22-16-17-8-13-23(14-9-17)18-6-11-21-12-7-18/h1-7,11-12,17H,8-10,13-16H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKFQUNMCRGRGMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.